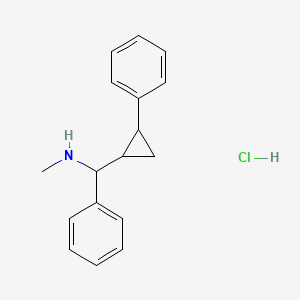

N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride

Description

N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine hydrochloride is a cyclopropane-containing amine derivative with a complex structure featuring a methyl group, two phenyl rings, and a hydrochloride salt.

Properties

IUPAC Name |

N-methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N.ClH/c1-18-17(14-10-6-3-7-11-14)16-12-15(16)13-8-4-2-5-9-13;/h2-11,15-18H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMICNUUPGOTYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1CC1C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable precursor, such as styrene, undergoes a reaction with a carbene source.

Attachment of the phenyl group: The cyclopropyl group is then functionalized with a phenyl ring through a Friedel-Crafts alkylation reaction.

Methylation of the amine: The resulting compound is then methylated using a methylating agent like methyl iodide.

Formation of the hydrochloride salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. 5-HT Receptor Agonism

The compound has been studied for its activity as a 5-HT2C receptor agonist , which is significant in the treatment of psychiatric disorders such as schizophrenia. Research indicates that compounds with this scaffold can selectively activate the 5-HT2C receptor while showing reduced activity at 5-HT2A and 5-HT2B receptors, which may lead to fewer side effects compared to other antipsychotics .

2. Cognitive Enhancement

In preclinical models, N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine; hydrochloride has demonstrated cognitive-enhancing properties. Studies have shown that it can improve memory functions disrupted by pharmacological agents like d-amphetamine, indicating its potential use in treating cognitive deficits associated with various neuropsychiatric conditions .

3. Neuroprotective Effects

This compound may also exhibit neuroprotective effects, making it a candidate for further development in neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions such as Alzheimer’s disease and other forms of dementia .

Case Studies and Research Findings

A selection of studies highlights the compound's efficacy and safety profile:

Mechanism of Action

The mechanism of action of N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s uniqueness lies in its cyclopropyl-phenyl backbone and N-methylamine hydrochloride moiety. Below is a comparative analysis with key analogs:

Physicochemical and Pharmacological Insights

- Substituent Effects: Chlorine vs. Phenyl: Dichlorophenyl derivatives (e.g., ) exhibit higher lipophilicity (logP) than phenyl-substituted analogs, favoring blood-brain barrier penetration but risking increased toxicity.

- Hydrochloride Salt : All compared compounds are hydrochloride salts, improving aqueous solubility and bioavailability compared to free bases .

Key Research Findings and Data Gaps

- Melting Points : While analogs like [2-(4-chlorophenyl)thiazolyl]methanamine hydrochloride melt at 268°C , the target compound’s melting point remains uncharacterized.

- Synthetic Routes : and imply that reductive amination or cyclopropanation strategies may apply, but specifics are unavailable.

- Biological Activity: No direct data exist for the target compound, though structural similarities to metopimazine () and flurazepam impurities () suggest serotonin or GABA receptor interactions.

Biological Activity

N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride (commonly referred to as compound 1) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the mechanisms of action, biochemical pathways, and research findings related to its biological activity, supported by data tables and case studies.

- Molecular Formula : C17H20ClN

- Molecular Weight : 287.80 g/mol

- CAS Number : 2230799-63-8

The precise mechanism of action for N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride is not fully elucidated. However, preliminary studies suggest that it may interact with various neurotransmitter receptors, particularly in the central nervous system.

Potential Targets

- 5-HT Receptors : The compound has been studied for its interaction with serotonin receptors, specifically the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control.

Biochemical Pathways

Research indicates that N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride may participate in several biochemical pathways:

- [3 + 2] Cycloaddition Reactions : This compound can undergo cycloaddition reactions, which are significant in organic synthesis and drug development.

In Vitro Studies

In vitro studies have demonstrated that N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride exhibits selective agonistic activity at the 5-HT2C receptor. For instance:

| Compound | EC50 (nM) | Selectivity |

|---|---|---|

| N-Methyl Compound | 23 | High for 5-HT2C over 5-HT2A and 5-HT2B |

| N-Benzyl Compound | 24 | Fully selective for 5-HT2C |

These findings suggest that the compound could serve as a valuable chemical probe for understanding biased signaling at the 5-HT2C receptor, which is vital for developing new therapeutic agents targeting mood disorders.

Case Studies

A notable study highlighted the structural modifications of (2-phenylcyclopropyl)methylamines, where N-methylation was shown to maintain significant potency at the 5-HT2C receptor while avoiding β-arrestin recruitment, a pathway associated with adverse effects in drug action. This positions N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride as a promising candidate for further pharmacological exploration.

Applications in Research

N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride has potential applications across various fields:

- Pharmaceutical Research : As a precursor in synthesizing novel therapeutic agents targeting serotonin receptors.

- Neuroscience : Investigating its effects on mood regulation and potential applications in treating depression and anxiety disorders.

- Organic Chemistry : Serving as a building block for more complex organic molecules through various synthetic routes.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine hydrochloride?

Answer:

The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) as a solvent. This method is effective for stabilizing cyclopropane rings while facilitating amine bond formation . Key steps include:

- Precursor preparation : Reacting a cyclopropyl-containing aldehyde (e.g., 2-phenylcyclopropanecarboxaldehyde) with N-methylamine.

- Reductive amination : Adding NaBH(OAc)₃ (2.0 equiv) in DCE under inert conditions.

- Purification : Isolate the hydrochloride salt via column chromatography and recrystallization.

For reproducibility, monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts.

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Use a combination of 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) :

- NMR : Assign peaks to confirm cyclopropane geometry (e.g., trans/cis coupling constants in 1H NMR) and methylamine proton environments. For example, cyclopropane protons typically appear as multiplet signals at δ 1.2–2.5 ppm .

- HRMS : Validate molecular formula (e.g., C₁₈H₂₀NCl) with <2 ppm mass accuracy.

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the cyclopropane and phenyl substituents.

Advanced: How can researchers address discrepancies in NMR data for cyclopropane-containing amines?

Answer:

Discrepancies often arise from conformational flexibility or solvent-induced shifts . Mitigation strategies include:

- Variable-temperature NMR : Freeze out dynamic effects (e.g., cyclopropane ring puckering) at low temperatures .

- Isotopic labeling : Use deuterated analogs to simplify splitting patterns.

- Computational modeling : Compare experimental shifts with density functional theory (DFT)-predicted values.

For example, trans-cyclopropyl protons exhibit distinct coupling constants (J ≈ 5–8 Hz) compared to cis isomers (J ≈ 3–5 Hz) .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Answer:

- Chiral resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA).

- Asymmetric catalysis : Employ enantioselective cyclopropanation (e.g., Simmons-Smith reaction with chiral ligands).

- Enantiopure precursors : Start with resolved (1S,2S)- or (1R,2R)-cyclopropyl intermediates, as demonstrated in serotonin receptor ligand synthesis .

Validate enantiopurity via polarimetry (e.g., [α]D²⁵ = +10.0° in D₂O for (+)-isomers) or chiral derivatization .

Advanced: How can functional selectivity at serotonin receptors (e.g., 5-HT2C) be evaluated for this compound?

Answer:

- Radioligand binding assays : Measure affinity (Ki) using [³H]-mesulergine for 5-HT2C receptors.

- Functional assays :

- Calcium flux : Transfect cells with 5-HT2C receptors and Gαq-coupled aequorin.

- β-arrestin recruitment : Use BRET/FRET-based systems to assess biased signaling.

Compare results with reference agonists (e.g., WAY-163909) to quantify selectivity over 5-HT2A/2B subtypes .

Basic: What are the solubility and stability properties of this compound?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol.

- Stability : Store as a hydrochloride salt at –20°C under desiccation to prevent hygroscopic degradation.

- pH sensitivity : Avoid aqueous solutions at pH >7 to prevent freebase precipitation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.